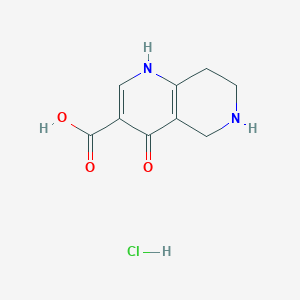
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid, also known as TFPPA, is a chemical compound that has been widely used in scientific research. It is a derivative of pyridine and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. This compound selectively inhibits COX-2, which is upregulated in response to inflammatory stimuli. By inhibiting COX-2, this compound reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade. Inflammation is characterized by the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound inhibits the production of these cytokines by inhibiting the activity of COX-2. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is its selectivity for COX-2 inhibition. This selectivity reduces the risk of side effects associated with non-selective COX inhibitors such as gastrointestinal bleeding. However, this compound has a relatively short half-life in vivo, which limits its therapeutic potential. Moreover, the synthesis of this compound is complex and requires specialized equipment, which may limit its availability for lab experiments.
Orientations Futures
For (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid research include the development of more potent and selective COX-2 inhibitors. Moreover, the use of this compound in combination with other drugs may enhance its therapeutic potential. Additionally, this compound has shown promise in the treatment of neurodegenerative disorders, and further research is needed to explore its neuroprotective effects. Finally, the development of novel synthesis methods for this compound may increase its availability for lab experiments and clinical use.
Méthodes De Synthèse
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is synthesized by the reaction of 2,3,5,6-tetrafluoropyridine with (R)-2-bromopropanoic acid in the presence of a base. The reaction yields this compound as a white solid with a melting point of 80-82°C.
Applications De Recherche Scientifique
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common feature of many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
(2R)-2-(3,5,6-trifluoropyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-3(8(13)14)6-4(9)2-5(10)7(11)12-6/h2-3H,1H3,(H,13,14)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTBSAWDONTRJH-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=C(C=C1F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=C(C=C1F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane](/img/structure/B2676112.png)
![1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide](/img/structure/B2676114.png)



![1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2676120.png)


![Pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2676125.png)
![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2676126.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2676131.png)
![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2676133.png)
![[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2676134.png)
